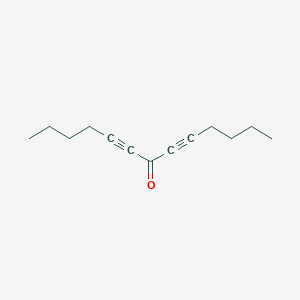
5,8-Tridecadiyn-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Tridecadiyn-7-one, also known as this compound, is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
5,8-Tridecadiyn-7-one is a compound with significant potential in various scientific research applications. Its unique structure, characterized by a long carbon chain with two triple bonds and a ketone functional group, makes it valuable in fields such as organic synthesis, materials science, and biochemistry. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its alkyne functionality allows for various reactions such as:
- Cross-coupling Reactions : Utilized in the formation of complex molecules through reactions like Sonogashira coupling.
- Cycloaddition Reactions : Engaged in cycloaddition processes to create cyclic compounds, which are often more biologically active.
Materials Science
The compound's properties lend themselves to applications in materials science:
- Polymer Production : this compound can be polymerized to produce materials with unique mechanical and thermal properties.
- Nanomaterials : Its use in the synthesis of carbon-based nanomaterials is being explored for applications in electronics and photonics.
Biochemical Applications
In biochemistry, this compound has shown promise:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Drug Development : Its structural characteristics are being investigated for potential use in drug design, particularly in targeting specific biological pathways.
Data Table of Applications
Case Study 1: Synthesis of Novel Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of antimicrobial agents using this compound as a precursor. The researchers modified the compound to enhance its efficacy against resistant bacterial strains. Results showed a significant reduction in bacterial growth rates compared to controls.
Case Study 2: Polymerization Techniques
Research conducted at a leading materials science institute focused on the polymerization of this compound to create high-performance materials. The resulting polymers demonstrated superior thermal stability and mechanical strength, making them suitable for aerospace applications.
Case Study 3: Drug Design Innovations
A collaborative study between pharmaceutical companies utilized computational modeling to predict the interactions of this compound derivatives with specific biological targets. This approach led to the identification of several promising candidates for further development in cancer therapy.
Propiedades
Número CAS |
18621-56-2 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
trideca-5,8-diyn-7-one |
InChI |
InChI=1S/C13H18O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
HIMXZONSEQRTFZ-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C#CCCCC |
SMILES canónico |
CCCCC#CC(=O)C#CCCCC |
Key on ui other cas no. |
18621-56-2 |
Sinónimos |
trideca-5,8-diyn-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















